molecular formula C13H19N5O2S B2627433 N1-cyclopropyl-N4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide CAS No. 1219844-46-8

N1-cyclopropyl-N4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide

Cat. No.: B2627433
CAS No.: 1219844-46-8
M. Wt: 309.39
InChI Key: VZCKDULAOVMOCU-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide typically involves the reaction of piperidine derivatives with thiadiazole compounds. One common method includes the reaction of piperidine-1,4-dicarboxylic acid with cyclopropylamine and 5-methyl-1,3,4-thiadiazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopropyl-N4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N1-cyclopropyl-N4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its anticancer activity and potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N1-cyclopropyl-N4-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
  • N1-cyclopropyl-N4-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
  • N1-cyclopropyl-N4-(5-methyl-1,3,4-thiadiazol-2-yl)propionamide

Uniqueness

N1-cyclopropyl-N4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide is unique due to its specific piperidine-1,4-dicarboxamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-N-cyclopropyl-4-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2S/c1-8-16-17-12(21-8)15-11(19)9-4-6-18(7-5-9)13(20)14-10-2-3-10/h9-10H,2-7H2,1H3,(H,14,20)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCKDULAOVMOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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